Cas no 64358-27-6 (4-n-Butyl-2'-iodobenzophenone)
4-n-Butyl-2'-iodobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-butylphenyl)-(2-iodophenyl)methanone
- LogP
- 4-n-Butyl-2'-iodobenzophenone
- 64358-27-6
- AKOS009339890
- DTXSID00641750
- (4-Butylphenyl)(2-iodophenyl)methanone
- MFCD07775696
-
- MDL: MFCD07775696
- Inchi: 1S/C17H17IO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
- InChI Key: FCPAMLRSRUINCM-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(C1C=CC(=CC=1)CCCC)=O
Computed Properties
- Exact Mass: 364.03201
- Monoisotopic Mass: 364.03241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-n-Butyl-2'-iodobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201903-1g |
4-n-Butyl-2'-iodobenzophenone |
64358-27-6 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201903-2g |
4-n-Butyl-2'-iodobenzophenone |
64358-27-6 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 201903-5g |
4-n-Butyl-2'-iodobenzophenone |
64358-27-6 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| abcr | AB362037-1 g |
4-n-Butyl-2'-iodobenzophenone; 97% |
64358-27-6 | 1g |
€443.30 | 2022-03-02 | ||
| abcr | AB362037-2 g |
4-n-Butyl-2'-iodobenzophenone; 97% |
64358-27-6 | 2g |
€786.50 | 2022-03-02 | ||
| TRC | N088345-250mg |
4-n-Butyl-2'-iodobenzophenone |
64358-27-6 | 250mg |
$ 290.00 | 2022-06-03 | ||
| TRC | N088345-500mg |
4-n-Butyl-2'-iodobenzophenone |
64358-27-6 | 500mg |
$ 480.00 | 2022-06-03 | ||
| abcr | AB362037-1g |
4-n-Butyl-2'-iodobenzophenone, 97%; . |
64358-27-6 | 97% | 1g |
€614.70 | 2025-04-17 | |
| abcr | AB362037-2g |
4-n-Butyl-2'-iodobenzophenone, 97%; . |
64358-27-6 | 97% | 2g |
€1064.00 | 2025-04-17 | |
| abcr | AB362037-5g |
4-n-Butyl-2'-iodobenzophenone, 97%; . |
64358-27-6 | 97% | 5g |
€1843.90 | 2025-04-17 |
4-n-Butyl-2'-iodobenzophenone Suppliers
4-n-Butyl-2'-iodobenzophenone Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-n-Butyl-2'-iodobenzophenone
Comprehensive Overview of 4-n-Butyl-2'-iodobenzophenone (CAS No. 64358-27-6): Properties, Applications, and Industry Insights
4-n-Butyl-2'-iodobenzophenone (CAS No. 64358-27-6) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical intermediates, material science, and chemical synthesis. This iodinated benzophenone derivative has garnered significant attention due to its role as a key building block in advanced organic reactions, particularly in cross-coupling reactions and photoinitiator systems. Its molecular formula, C17H17IO, combines a butyl chain with an iodine-substituted benzophenone core, offering distinct reactivity patterns.
In recent years, the demand for high-purity 4-n-Butyl-2'-iodobenzophenone has surged, driven by its utility in OLED materials and liquid crystal displays (LCDs), aligning with the global shift toward energy-efficient technologies. Researchers frequently search for "synthesis methods for iodobenzophenones" or "64358-27-6 supplier," reflecting its commercial and academic relevance. The compound’s photophysical properties also make it a candidate for UV-curable coatings, a trending topic in sustainable manufacturing.
From a synthetic perspective, 4-n-Butyl-2'-iodobenzophenone is often prepared via Friedel-Crafts acylation followed by halogenation, with yields optimized through modern catalytic techniques. Its iodo group serves as a versatile handle for palladium-catalyzed couplings, such as Suzuki or Sonogashira reactions, which are pivotal in drug discovery pipelines. Laboratories prioritizing "green chemistry alternatives" may explore solvent-free or microwave-assisted routes to produce this compound.
Quality control of CAS 64358-27-6 involves rigorous analytical protocols, including HPLC, GC-MS, and NMR spectroscopy, to ensure compliance with industry standards. Storage recommendations typically emphasize protection from light and moisture to preserve its stability, addressing common queries like "how to store iodobenzophenone derivatives." Suppliers often highlight batch-to-batch consistency and regulatory documentation to meet the needs of GMP-certified facilities.
The future outlook for 4-n-Butyl-2'-iodobenzophenone is intertwined with innovations in flexible electronics and bioconjugation chemistry. As industries seek "eco-friendly photoinitiators" or "high-performance organic semiconductors," this compound’s adaptability positions it as a critical enabler. Ongoing research explores its potential in bioimaging probes and catalysis, further expanding its scientific footprint.
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